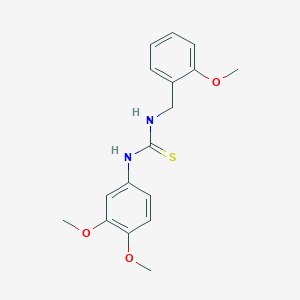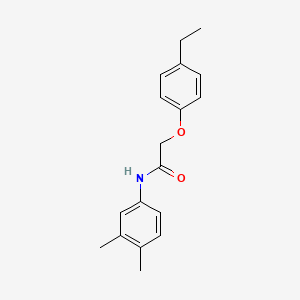
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PBD, and it has been widely used in various fields, including biology, chemistry, and medicine.
Mécanisme D'action
The mechanism of action of PBD is based on its ability to bind to DNA and RNA. PBD binds to the minor groove of DNA and RNA, causing a change in the conformation of the nucleic acid. This change in conformation can lead to the inhibition of DNA and RNA synthesis, which can be used in various applications, including cancer treatment.
Biochemical and Physiological Effects
PBD has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. PBD has also been shown to have anti-inflammatory and antioxidant properties, which can be used in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBD in lab experiments is its unique photophysical properties, which make it an excellent fluorescent probe for various applications. However, one of the limitations of using PBD is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are various future directions for the use of PBD in scientific research. One of the main areas of focus is the development of new materials, such as organic light-emitting diodes and solar cells. PBD can also be used in the development of new cancer treatments, as it has been shown to induce apoptosis in cancer cells. Additionally, PBD can be used in the development of new imaging techniques, such as super-resolution microscopy.
Conclusion
In conclusion, 2-(4'-methoxy-4-biphenylyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a unique compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and medicine. PBD has been shown to have various biochemical and physiological effects and has been used in various applications, including cancer treatment and the development of new materials. There are various future directions for the use of PBD in scientific research, and it is expected that this compound will continue to play an important role in scientific research in the future.
Méthodes De Synthèse
The synthesis of PBD involves the reaction of 4-methoxy-4'-bromobiphenyl with 2-methylphenylhydrazine to form the intermediate product, which is then reacted with cyanogen bromide to form the final product. This method has been well established and has been used to produce PBD in large quantities for scientific research.
Applications De Recherche Scientifique
PBD has been widely used in scientific research due to its unique photophysical properties. This compound has been used as a fluorescent probe for various applications, including DNA sequencing, protein labeling, and cell imaging. PBD has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-5-3-4-6-20(15)22-24-23-21(26-22)18-9-7-16(8-10-18)17-11-13-19(25-2)14-12-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCTFPVFKKIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methoxybiphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)


![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)
